7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one
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Overview
Description
7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one is a synthetic organic compound with the molecular formula C18H18FN5O and a molecular weight of 339.374 g/mol. This compound belongs to the quinazolinone class, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the fluoro substituent: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the pyrazin-2-ylpiperidin-4-yl moiety: This step involves the coupling of the quinazolinone core with the pyrazin-2-ylpiperidin-4-yl group using standard coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the fluoro substituent.
Scientific Research Applications
7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one
- Other quinazolinone derivatives : These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro group and the pyrazin-2-ylpiperidin-4-yl moiety may enhance its potency, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
7-fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-14-1-2-15-16(9-14)22-12-24(18(15)25)11-13-3-7-23(8-4-13)17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMOQOWHOPSOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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